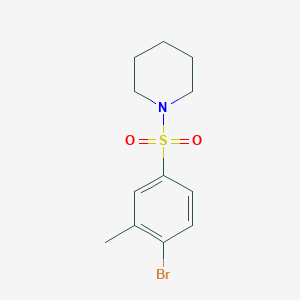

1-(4-Bromo-3-methylphenylsulfonyl)piperidine

描述

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCILCLYIZSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353372 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332906-22-6 | |

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS Number: 332906-22-6), a key building block in contemporary medicinal chemistry. Designed for the experienced researcher, this document moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and strategic application, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identity and Strategic Importance

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a bespoke chemical entity that marries three distinct structural motifs: a piperidine ring, a sulfonamide linker, and a substituted phenyl group. This combination is not arbitrary; it is engineered to serve a specific and powerful role in modern drug design, most notably as a component within Proteolysis Targeting Chimeras (PROTACs).

-

The Piperidine Scaffold: A ubiquitous saturated heterocycle in medicinal chemistry, piperidine offers a rigid, three-dimensional structure that can improve the pharmacokinetic properties of a molecule.[1] Its inclusion can enhance solubility and provide a robust anchor point for further chemical elaboration.

-

The Aryl Sulfonamide Linkage: The sulfonamide group is a bioisostere of the amide bond but offers increased metabolic stability and a different hydrogen bonding profile.[2] It serves as a rigidifying element within a linker, a critical aspect in the design of PROTACs where precise spatial orientation of the two ends of the molecule is paramount for inducing the formation of a stable ternary complex.[1][3]

-

The 4-Bromo-3-methylphenyl "Handle": This substituted aromatic ring is the reactive handle of the molecule. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of this building block to another part of a larger molecule, such as a ligand for a target protein of interest.[1] The methyl group provides steric and electronic differentiation from a simple bromophenyl ring, potentially influencing binding interactions and metabolic stability.

The convergence of these features positions 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a valuable asset for constructing the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 332906-22-6 | [6] |

| Molecular Formula | C₁₂H₁₆BrNO₂S | [6] |

| Molecular Weight | 318.23 g/mol | [6] |

| Purity | Typically ≥98% | Commercial Suppliers |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Storage | Room temperature, in a dry, well-sealed container | [6] |

Synthesis and Purification: A Validating Protocol

Reaction Scheme

Caption: Synthesis of the target compound via sulfonamide formation.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0)

-

Piperidine (CAS: 110-89-4)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq) at 0 °C (ice bath). The use of a slight excess of piperidine ensures complete consumption of the sulfonyl chloride, while the triethylamine acts as an acid scavenger for the HCl generated during the reaction.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess piperidine and triethylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the pure product. The fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a solid.

Analytical Characterization: Predicted Spectroscopic Data

As experimental data for this specific compound is not publicly available, the following section provides predicted spectroscopic data based on the analysis of its constituent parts and structurally similar compounds. This information serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts are predicted based on known values for N-tosylpiperidine and the substitution effects of the bromo and methyl groups on the phenyl ring.[8][9]

Table of Predicted NMR Chemical Shifts (in CDCl₃, at 400 MHz for ¹H, 100 MHz for ¹³C):

| Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Phenyl-H | ~7.8 (d), ~7.6 (dd), ~7.5 (d) | Doublet, Doublet of doublets, Doublet | - |

| Phenyl-C (ipso-S) | - | - | ~138-140 |

| Phenyl-C (ipso-Br) | - | - | ~125-127 |

| Phenyl-C (ipso-CH₃) | - | - | ~139-141 |

| Phenyl-C | - | - | ~128-135 (remaining carbons) |

| Piperidine-H (α to N) | ~3.0-3.2 | Multiplet | ~48-50 |

| Piperidine-H (β to N) | ~1.6-1.8 | Multiplet | ~25-27 |

| Piperidine-H (γ to N) | ~1.5-1.7 | Multiplet | ~23-25 |

| Methyl-H | ~2.4-2.5 | Singlet | ~20-22 |

Causality: The electron-withdrawing sulfonyl group will deshield the alpha-protons of the piperidine ring, shifting them downfield to the 3.0-3.2 ppm region. The protons on the aromatic ring will appear in the aromatic region (7.5-7.8 ppm) with splitting patterns dictated by their coupling to each other. The methyl group protons will appear as a singlet around 2.4-2.5 ppm.

Predicted FT-IR Spectrum

The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

Table of Predicted Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~1350-1320 | SO₂ Asymmetric Stretch | Strong |

| ~1170-1150 | SO₂ Symmetric Stretch | Strong |

| ~3000-2850 | C-H (Aliphatic) Stretch | Medium |

| ~1600-1450 | C=C (Aromatic) Stretch | Medium-Weak |

| ~1100-1000 | C-N Stretch | Medium |

Causality: The two strong, characteristic peaks for the S=O stretches of the sulfonamide group are the most diagnostic feature of the IR spectrum.[10]

Predicted Mass Spectrum (ESI+)

In positive-ion electrospray ionization mass spectrometry, the molecule is expected to show a strong molecular ion peak.

Table of Predicted m/z Peaks:

| m/z | Ion | Notes |

| ~318/320 | [M+H]⁺ | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br) |

| ~254/256 | [M+H - SO₂]⁺ | Characteristic loss of SO₂ from arylsulfonamides[11] |

Causality: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with roughly equal intensity. A common fragmentation pathway for arylsulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion at m/z [M+H-64].[11]

Application in Drug Development: A PROTAC Linker Building Block

The primary utility of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is as a versatile building block for the synthesis of PROTACs.

Caption: Role of the title compound within a PROTAC structure.

In this context, the molecule is not the final drug but a critical intermediate. The workflow for its use is as follows:

-

Synthesis: The title compound is synthesized as described in Section 2.

-

Coupling Reaction: The bromine atom on the phenyl ring is then used in a palladium-catalyzed cross-coupling reaction. This reaction attaches the entire 1-(...phenylsulfonyl)piperidine moiety to a "warhead" ligand—a molecule known to bind to the protein of interest that is targeted for degradation.

-

Linker Elaboration: The piperidine nitrogen can be further functionalized if necessary, although it is often the terminus that connects to the E3 ligase ligand.

-

Final PROTAC Assembly: The other end of the growing molecule is then attached to an "anchor" ligand, which is a molecule that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The resulting PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The rigid nature of the sulfonylpiperidine unit helps to control the spatial orientation and distance between the warhead and anchor ligands, which is a critical factor for efficient ternary complex formation and subsequent degradation.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is not available. Therefore, its handling precautions must be inferred from its reactive precursors and the resulting functional group.

-

Precursors: The starting material, 4-Bromo-3-methylbenzenesulfonyl chloride, is corrosive and reacts with water.[12][13] It can cause severe skin burns and eye damage. Piperidine is a flammable liquid that is toxic and corrosive.[14]

-

Product: The final sulfonamide product is expected to be a stable solid. However, as with all new chemical entities, it should be handled with care.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13][14]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially during synthesis and purification.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Avoid generating dust.

Conclusion

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its unique combination of a piperidine scaffold, a stabilizing sulfonamide linker, and a reactive bromophenyl handle makes it an ideal component for the modular synthesis of PROTACs. This guide provides researchers with a foundational understanding of its properties, a robust synthesis protocol, and the necessary analytical benchmarks to facilitate its use in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this will undoubtedly grow.

References

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

- (No direct source)

- (No direct source)

-

Wang, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1035-1044. [Link]

-

Bond, M. J., & Crews, C. M. (2021). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 20(7), 551-566. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

-

Wu, K. Y., Hung, T. I., & Chang, C. A. (2025). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 13, RP101127. [Link]

-

Singh, U. P., & Kumar, S. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(29), 3746-3748. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 241-257. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

- (No direct source)

-

Pop-Fanea, A., & Chereches, G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 289-310). Royal Society of Chemistry. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a molecule of interest in medicinal chemistry and drug development.[1][2] This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles of spectroscopic interpretation with comparative data from analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives.

Introduction: The Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The precise characterization of novel sulfonamide-containing molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide focuses on 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a compound that combines the structural features of a substituted arylsulfonamide with a piperidine moiety, making it a valuable scaffold for further chemical exploration.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine dictates the expected signals in its NMR, IR, and MS spectra.

Figure 1: Chemical structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is predicted to exhibit distinct signals corresponding to the aromatic, piperidine, and methyl protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-2, H-5, H-6) | 7.5 - 7.8 | m | 3H | The protons on the substituted benzene ring will appear in the aromatic region, deshielded by the ring current and the electron-withdrawing sulfonyl group. The substitution pattern will lead to a complex multiplet. |

| Piperidine H (α to N) | ~3.0 - 3.2 | t | 4H | These protons are adjacent to the nitrogen of the sulfonamide, causing a downfield shift. They will likely appear as a triplet due to coupling with the adjacent methylene protons. |

| Piperidine H (β, γ to N) | ~1.5 - 1.7 | m | 6H | These protons of the piperidine ring are in a more shielded environment and will appear as a complex multiplet further upfield. |

| Methyl H (-CH₃) | ~2.4 | s | 3H | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. |

Predictions are based on general principles and data from analogous compounds.[3][4]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic C (quaternary) | 130 - 145 | The carbons attached to the sulfonyl group, bromine, and methyl group will be in this region. |

| Aromatic C (CH) | 125 - 135 | The carbons bearing protons on the aromatic ring will appear here. |

| Piperidine C (α to N) | ~47 | The carbons directly attached to the nitrogen are deshielded. |

| Piperidine C (β to N) | ~25 | These carbons are in a typical alkane-like environment. |

| Piperidine C (γ to N) | ~23 | This carbon is the most shielded of the piperidine ring carbons. |

| Methyl C (-CH₃) | ~20 | The methyl carbon will appear in the upfield aliphatic region. |

Predictions are based on general principles and data from analogous compounds.[5][6]

Experimental Protocol: NMR Spectroscopy

Figure 2: Workflow for NMR sample preparation and analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine will be dominated by the characteristic absorptions of the sulfonamide and the substituted aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Sulfonyl (S=O) | 1350 - 1310 and 1170 - 1150 | Asymmetric and symmetric stretching |

| C-N (Sulfonamide) | 950 - 900 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2950 - 2850 | Stretching |

| C-Br | 700 - 500 | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Figure 3: Workflow for ATR-FTIR analysis.

Detailed Steps:

-

Sample Application: Place a small, representative amount of the solid 1-(4-Bromo-3-methylphenylsulfonyl)piperidine onto the surface of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for optimal signal.

-

Data Acquisition: Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal surface with a soft cloth or swab moistened with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2).

Expected Molecular Ion:

-

[M]⁺: m/z 317 (with ⁷⁹Br)

-

[M+2]⁺: m/z 319 (with ⁸¹Br)

Predicted Fragmentation Pathway:

Figure 4: Predicted major fragmentation pathways for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in EI-MS.

Key Fragmentation Principles:

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide.

-

Cleavage of the S-N bond: This is a characteristic fragmentation that can lead to the formation of the piperidine cation and the arylsulfonyl radical, or vice versa.

-

Loss of the piperidine ring: Cleavage can result in the detection of the 4-bromo-3-methylphenylsulfonyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Figure 5: General workflow for EI-MS analysis.

Detailed Steps:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectral analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has outlined the predicted spectral features based on established chemical principles and data from analogous compounds, and has provided standardized protocols for data acquisition. For researchers in the field, this document serves as a practical reference for the characterization of this and similar sulfonamide derivatives, ensuring the integrity and quality of their scientific investigations.

References

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

-

1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific. Available at: [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

-

Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

1-((4-Bromophenyl)sulfonyl)-3-methylpiperidine. PubChem. Available at: [Link]

-

4-bromo-1-(oxetan-3-yl)piperidine hydrochloride. PubChem. Available at: [Link]

-

4-Bromo-1-(4-fluorophenylsulfonyl)piperidine. MySkinRecipes. Available at: [Link]

-

1-((4-bromophenyl)sulfonyl)piperidine - Supporting Information. Available at: [Link]

-

A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. PubMed. Available at: [Link]

-

Mass Spectrometry. Michigan State University. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... ResearchGate. Available at: [Link]

-

Coupling of spectrometric, chromatographic, and chemometric analysis in the investigation of the photodegradation of sulfamethox. Digital CSIC. Available at: [Link]

-

4-Bromo-1-tosylpiperidine. PubChem. Available at: [Link]

-

1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperidine. Lead Sciences. Available at: [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. Available at: [Link]

-

3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. National Institutes of Health. Available at: [Link]

Sources

Physical and chemical characteristics of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is one of constant evolution, demanding a deep understanding of the molecular scaffolds that form the basis of novel therapeutic agents. Among these, the sulfonylpiperidine moiety has emerged as a structure of significant interest, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. As a Senior Application Scientist, the following sections are designed to not only present the core physical and chemical characteristics of this compound but also to provide the procedural and theoretical context necessary for its synthesis, characterization, and potential application in drug discovery and development. Every effort has been made to ground the information in established scientific principles and validated experimental practices.

Molecular Structure and Physicochemical Properties

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a synthetic organic compound featuring a central piperidine ring N-substituted with a 4-bromo-3-methylphenylsulfonyl group. This unique combination of a flexible saturated heterocycle and a decorated aromatic sulfonyl group dictates its chemical behavior and potential biological interactions.

Structural and Identification Data

| Parameter | Value | Source |

| IUPAC Name | 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine | N/A |

| CAS Number | 332906-22-6 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂S | [1] |

| Molecular Weight | 318.2 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br | N/A |

Predicted and Known Physical Properties

Note on Data Gaps: The absence of experimentally determined physical constants highlights an opportunity for further fundamental characterization of this compound.

Synthesis and Purification

The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine can be logically achieved through the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine. This is a standard method for the formation of sulfonamides.

Proposed Synthetic Pathway

The two-step synthesis commences with the sulfonation of 4-bromo-3-methylaniline to produce the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. This is followed by the nucleophilic attack of piperidine on the sulfonyl chloride.

Caption: Proposed synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.

Detailed Experimental Protocol

This protocol is a well-established procedure for the synthesis of arylsulfonylpiperidines and is adapted for the specific target molecule.

Part A: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride

-

Diazotization: To a stirred solution of 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Sulfonylation: The cold diazonium salt solution is then slowly added to a stirred solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromo-3-methylbenzenesulfonyl chloride.

Part B: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Piperidine: To this solution, add piperidine (1.2 equivalents) and a base, such as pyridine or triethylamine (1.5 equivalents), at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

While experimental spectra for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will likely appear as a set of multiplets. The proton ortho to the sulfonyl group will be the most downfield.

-

Piperidine Protons (δ 3.0-3.5 ppm and δ 1.5-1.8 ppm): The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 3.0-3.5 ppm. The remaining piperidine protons (β- and γ-protons) will be observed as multiplets further upfield, around δ 1.5-1.8 ppm.

-

Methyl Protons (δ ~2.4 ppm): The methyl group on the phenyl ring will likely appear as a singlet around δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom and the carbon attached to the sulfonyl group will have characteristic chemical shifts.

-

Piperidine Carbons (δ 45-50 ppm and δ 20-30 ppm): The α-carbons of the piperidine ring are expected around δ 45-50 ppm, while the β- and γ-carbons will be found further upfield in the δ 20-30 ppm region.

-

Methyl Carbon (δ ~20 ppm): A single peak for the methyl carbon is anticipated around δ 20 ppm.

For comparison, the reported NMR data for the related compound 1-((4-bromophenyl)sulfonyl)piperidine is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 7.74 – 7.55 (m, 4H), 3.05 – 2.90 (m, 4H), 1.64 (p, J = 5.6 Hz, 4H), 1.50 – 1.36 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 135.49, 132.26, 129.16, 127.59, 46.92, 25.14, 23.46.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.

-

S=O Stretching: Two strong bands are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-N Stretching: A band in the region of 1350-1250 cm⁻¹ may be observed.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

Aliphatic C-H Stretching: Bands in the region of 3000-2850 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity. Fragmentation would likely involve cleavage of the S-N bond and fragmentation of the piperidine and phenyl rings.

Chemical Reactivity and Potential Applications

The reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is primarily dictated by the functional groups present: the brominated aromatic ring and the sulfonylpiperidine moiety.

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Potential cross-coupling reactions of the aryl bromide moiety.

Stability of the Sulfonylpiperidine Group

The N-sulfonylpiperidine linkage is generally stable under a wide range of reaction conditions, making it a robust scaffold for further chemical transformations on the aromatic ring.

Potential Applications in Drug Discovery

The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry. Aryl sulfonamides are known to exhibit a broad spectrum of biological activities. Specifically, sulfonylpiperidines have been investigated as potent antibacterial agents, targeting essential bacterial enzymes. The presence of the bromo and methyl substituents on the phenyl ring of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine offers opportunities for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a compound with significant potential for application in medicinal chemistry and drug discovery. While there are gaps in the publicly available experimental data for this specific molecule, its synthesis is feasible through established chemical routes, and its reactivity can be reliably predicted. The presence of a versatile aryl bromide handle and the biologically relevant sulfonylpiperidine core makes it an attractive starting point for the development of new chemical entities. Further characterization of its physical and spectroscopic properties would be a valuable contribution to the field.

References

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 2021.

- 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific.

- Process for preparing N-amino piperidine hydrochloride.

- Synthetic method of 1-(4-bromophenyl) piperidine.

- 1-(4-Bromo-3-methylphenyl)piperidine. ChemScene.

- 4-Bromo-1-tosylpiperidine. PubChem, CID 11359032.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Piperidine.

- Supporting Information for a scientific public

- 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum. ChemicalBook.

- 4-Benzylpiperidine(31252-42-3) IR Spectrum. ChemicalBook.

- Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene

- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.

- 1-(1-Methyl-4-piperidinyl)piperazine. PubChem, CID 566324.

- 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. Kemix Pty Ltd.

- N-(4-bromo-3-methylphenyl)piperazine-1-sulfonamide. PubChem, CID 139032791.

- Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Applic

- 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine. PubChem, CID 846306.

- EPA/NIH Mass Spectral D

Sources

An In-depth Technical Guide to the Purity and Specifications of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

Prepared by: A Senior Application Scientist

Introduction: Contextualizing 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in Modern Drug Discovery

1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS No: 332906-22-6) is a substituted arylsulfonylpiperidine that represents a structural motif of significant interest in contemporary medicinal chemistry.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The specific combination of the bromo- and methyl-substituted phenyl ring in this molecule makes it a valuable building block in the synthesis of more complex drug candidates, particularly in the development of targeted protein degraders and specific enzyme inhibitors.[1]

Given its role as a critical intermediate or starting material, ensuring the purity and rigorously defining the specifications of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is paramount. The presence of impurities, even at trace levels, can have profound implications for the safety, efficacy, and reproducibility of downstream applications in research and drug development. This guide provides a comprehensive technical overview of the methodologies and rationale for establishing the purity and specifications of this compound, grounded in established analytical principles and regulatory expectations.

Part 1: Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic pathway is the cornerstone of effective purity control. The most probable and industrially scalable synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine involves the reaction of 4-bromo-3-methylphenylsulfonyl chloride with piperidine in the presence of a base.

Figure 1: Proposed synthetic route for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.

This seemingly straightforward reaction can give rise to a spectrum of potential impurities that must be controlled. A proactive approach to impurity profiling begins with a causal analysis of their potential origins.

Table 1: Potential Impurities and Their Origins

| Impurity Class | Specific Example / Type | Plausible Origin |

| Process-Related Impurities | ||

| Unreacted Starting Materials | 4-Bromo-3-methylphenylsulfonyl chloride | Incomplete reaction; inefficient work-up or purification. |

| Piperidine | Incomplete reaction; inefficient work-up or purification. | |

| By-products | Bis(4-bromo-3-methylphenyl)sulfone | Potential side reaction of the sulfonyl chloride starting material. |

| Dimer of piperidine derivatives | Unlikely but possible under certain conditions. | |

| Degradation Products | 4-Bromo-3-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride starting material or the final product's sulfonamide bond under acidic or basic conditions during work-up or storage.[4] |

| Residual Solvents | Dichloromethane, Triethylamine, etc. | Solvents used in the reaction and purification steps. |

Part 2: A Validated Approach to Purity Determination

A multi-faceted analytical strategy is required to identify and quantify all potential impurities and to accurately determine the assay of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) for purity and assay, coupled with spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

A reversed-phase HPLC method with UV detection is the method of choice for separating the main component from its structurally similar impurities. The development and validation of such a method must be systematic and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Method Rationale:

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and hydrophobicity, which is well-suited for retaining and separating the aromatic and alkyl components of the analyte and its likely impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. This allows for the effective elution of both more polar impurities (like the sulfonic acid degradant) and less polar impurities, while ensuring a sharp, symmetrical peak for the main component.

-

Detection: UV detection is appropriate as the phenyl ring in the molecule is a strong chromophore. A wavelength around 230-254 nm would likely provide good sensitivity for the parent compound and related aromatic impurities.

Step-by-Step HPLC Protocol for Purity Determination:

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh approximately 10 mg of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 35 | 60 | 40 |

-

-

Data Analysis:

-

Calculate the percentage of each impurity by area normalization, assuming an equal response factor for all related substances.

-

For the assay, compare the peak area of the sample solution to that of the reference standard solution.

-

Method Validation (Self-Validating System): The described method must be validated according to ICH Q2(R1) guidelines to ensure its suitability. Key validation parameters include:

-

Specificity: Demonstrated by the ability to separate the main peak from all known impurities and degradation products (forced degradation studies are essential here).

-

Linearity: A linear relationship between concentration and peak area should be established over a defined range (e.g., from the Limit of Quantitation to 150% of the target concentration).

-

Accuracy: Determined by recovery studies, spiking the sample with known amounts of impurities.

-

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[5]

Spectroscopic Characterization for Identity and Structure Confirmation

While HPLC provides quantitative data on purity, spectroscopic techniques are indispensable for confirming the identity and structure of the main component and for characterizing any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The expected chemical shifts are influenced by the electron-withdrawing sulfonyl group and the substituents on the aromatic ring.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (likely in the 7.5-8.0 ppm range), the methyl group protons (around 2.4 ppm), and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen of the piperidine ring would be shifted downfield (around 3.0-3.5 ppm) due to the influence of the sulfonyl group.[7]

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the three distinct carbons of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 319/321, reflecting the isotopic pattern of bromine.

-

Fragmentation: A characteristic fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[8] Other fragmentations would likely involve the piperidine ring.

Figure 2: Integrated analytical workflow for quality control.

Part 3: Establishing Meaningful Specifications

Specifications are a set of criteria to which the material must conform to be considered acceptable for its intended use. They are established based on data from multiple batches, the capabilities of the manufacturing process, and relevant regulatory guidelines such as ICH Q6A.[9][10]

Table 2: Proposed Specifications for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identification | ||

| A: ¹H NMR | The spectrum conforms to the structure. | ¹H NMR |

| B: HPLC | The retention time of the major peak in the sample solution corresponds to that of the reference standard. | HPLC |

| Assay | 98.0% to 102.0% (on as-is basis) | HPLC |

| Purity (Related Substances) | HPLC | |

| Any individual unspecified impurity | Not more than (NMT) 0.10% | HPLC |

| Total impurities | Not more than (NMT) 1.0% | HPLC |

| Residual Solvents | Meets the requirements of ICH Q3C | Gas Chromatography (GC) |

| Heavy Metals | NMT 10 ppm | USP <231> or equivalent |

| Loss on Drying | NMT 0.5% | Thermogravimetric Analysis (TGA) or Vacuum Oven |

Justification of Acceptance Criteria:

-

Assay: The range of 98.0% to 102.0% is a standard acceptance criterion for high-purity chemical intermediates and active pharmaceutical ingredients.

-

Impurities: The limits for individual and total impurities are based on typical ICH thresholds for reporting, identification, and qualification of impurities in new drug substances. A limit of 0.10% for any single unknown impurity is a conservative and common starting point.

-

Residual Solvents & Heavy Metals: These are critical safety parameters, and their limits are dictated by established regulatory guidelines (ICH Q3C for solvents, and pharmacopeial methods for heavy metals).

Conclusion

The quality of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is not merely a matter of its percentage purity but a comprehensive profile that includes its identity, the nature and quantity of its impurities, and its physical properties. The integrated approach described in this guide—linking the synthetic process to potential impurities and employing a suite of validated analytical techniques—provides a robust framework for ensuring that each batch of this critical building block meets the high standards required for its use in research and pharmaceutical development. This self-validating system of analysis and specification ensures trustworthiness and consistency, which are the bedrocks of scientific integrity.

References

-

Kim, H. et al. (2013). Development and validation of an analytical method for the determination of sulfonamides in feed using HPLC-UV. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-439. Available at: [Link]

-

Lara-Lázaro, A. et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 5(1), 38-51. Available at: [Link]

-

Aladdin Scientific. 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%. Available at: [Link]

-

Khan, I. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. Available at: [Link]

-

Patil, S. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

-

ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

-

Patyra, E. et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3379. Available at: [Link]

-

Supporting Information for an article on the synthesis of 1-(phenylsulfonyl)piperidine derivatives. General Information on NMR spectroscopy. (Note: This is a representative source for typical NMR chemical shifts). Available at: [Link]

-

Nishida, H. et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. Available at: [Link]

-

Elder, D. P. et al. (2021). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 25(9), 1958-1972. Available at: [Link]

-

Sun, W. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1081-1091. Available at: [Link]

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at: [Link]

-

Food and Drug Administration (FDA). Laboratory Methods—Drug & Chemical Residues Methods. (Note: General reference for official analytical methods). Available at: [Link]

-

European Medicines Agency. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

-

World Health Organization. (2015). Specifications for Pharmaceutical Preparations. (Note: General reference for setting specifications). Available at: [Link]

-

ICH. Quality Guidelines. Available at: [Link]

-

GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Available at: [Link]

-

PubChem. 4-Bromo-1-tosylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327. Available at: [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Moovi, N. et al. (2019). Synthesis and Characterization of Impurities of Eletriptan & its HPLC Development and Validation. World Journal of Pharmaceutical Research, 8(9), 1124-1135. Available at: [Link]

-

MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]

-

European Union. (2002). Commission Decision 2002/657/EC. Available at: [Link]

-

Lead Sciences. 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperidine. Available at: [Link]

-

Ajeet, A. et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. Available at: [Link]

-

Hassan, A. S. et al. (2021). Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. Acta Pharmaceutica Hungarica, 91(2), 59-69. Available at: [Link]

-

Thomaidis, N. S. et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of the Hellenic Veterinary Medical Society, 68(1), 53-64. Available at: [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. (2016). Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. mdpi.com [mdpi.com]

- 4. documents.lgcstandards.com [documents.lgcstandards.com]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. rsc.org [rsc.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

1-(4-Bromo-3-methylphenylsulfonyl)piperidine: A Versatile Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to facilitate their design and synthesis. This technical guide provides a comprehensive overview of 1-(4-bromo-3-methylphenylsulfonyl)piperidine , a novel building block with significant potential for the development of next-generation protein degraders. We will delve into its chemical characteristics, propose a mechanism of action based on its structural motifs, and provide detailed, field-proven protocols for its incorporation into a PROTAC scaffold and subsequent biophysical and cellular validation.

Introduction to Targeted Protein Degradation and the Role of Novel Building Blocks

The paradigm of small-molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. However, this approach is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain therapeutic efficacy. Targeted protein degradation (TPD) offers a distinct and powerful alternative by hijacking the cell's own machinery for protein disposal.[1]

PROTACs are the most prominent examples of this technology. These bifunctional molecules consist of two key moieties—a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a flexible linker.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to elicit a profound and durable biological effect.

The discovery and optimization of PROTACs are critically dependent on the availability of diverse and versatile chemical building blocks. These building blocks, which form the E3 ligase-binding element and provide a handle for linker attachment, are fundamental to tuning the potency, selectivity, and pharmacokinetic properties of the final degrader. 1-(4-bromo-3-methylphenylsulfonyl)piperidine represents a promising addition to this chemical toolbox.

Chemical Profile and Synthetic Utility of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine

Physicochemical Properties

A thorough understanding of the chemical properties of a building block is essential for its effective application in medicinal chemistry. The key physicochemical properties of 1-(4-bromo-3-methylphenylsulfonyl)piperidine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO₂S | [4] |

| Molecular Weight | 318.2 g/mol | [4] |

| CAS Number | 332906-22-6 | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [4] |

| Storage | Room temperature | [4] |

Synthesis of the Building Block

The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. A common method involves the reaction of an appropriately substituted aryl sulfonyl chloride with a secondary amine, such as piperidine.[5][6] The requisite 4-bromo-3-methylphenylsulfonyl chloride can be prepared from 4-bromo-3-methylaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

Alternatively, modern methods for the synthesis of aryl sulfonyl chlorides, such as the chlorosulfonylation of aryl rings with chlorosulfonic acid, offer a scalable and efficient route.[7]

Incorporation into PROTAC Scaffolds: The Power of the Aryl Bromide Handle

A key feature of 1-(4-bromo-3-methylphenylsulfonyl)piperidine is the presence of a bromine atom on the phenyl ring. This aryl bromide serves as a versatile chemical handle for the attachment of a linker, which will ultimately connect the E3 ligase-binding moiety to the warhead that targets the protein of interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose due to their broad functional group tolerance and mild reaction conditions.[8][9][10]

The general workflow for incorporating this building block into a PROTAC is depicted below.

Figure 1: General workflow for PROTAC synthesis using the building block.

A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction is provided in the experimental section.

Proposed Mechanism of Action: Recruitment of the DCAF15 E3 Ligase

While the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), the expansion to novel E3 ligases is a key area of research to overcome potential resistance mechanisms and broaden the scope of degradable proteins.[11] The aryl sulfonamide motif present in 1-(4-bromo-3-methylphenylsulfonyl)piperidine is structurally reminiscent of a class of compounds, including indisulam, that have been shown to act as "molecular glues."[12] These molecules induce and stabilize the interaction between the DDB1- and CUL4-associated factor 15 (DCAF15) E3 ligase and its neosubstrates.[12][13]

Based on this precedent, we hypothesize that PROTACs derived from 1-(4-bromo-3-methylphenylsulfonyl)piperidine will function by recruiting the DCAF15 E3 ligase to the protein of interest, leading to its ubiquitination and subsequent proteasomal degradation. The proposed mechanism is illustrated below.

Figure 2: Proposed mechanism of action for a PROTAC derived from the building block.

Experimental Validation Workflow

The successful development of a PROTAC requires a rigorous and systematic experimental cascade to validate its mechanism of action. This section provides detailed, step-by-step protocols for the key assays required to characterize a PROTAC synthesized from 1-(4-bromo-3-methylphenylsulfonyl)piperidine.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of the building block with a boronic acid-functionalized linker.[8][14]

Materials:

-

1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 equiv)

-

Linker-boronic acid or pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask, add 1-(4-bromo-3-methylphenylsulfonyl)piperidine, the linker-boronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC precursor.

Biochemical and Cellular Characterization

The following assays are designed to confirm the hypothesized mechanism of action of the newly synthesized PROTAC.

Figure 3: Experimental workflow for PROTAC validation.

This assay confirms that the PROTAC engages with the target E3 ligase (DCAF15) in a cellular context.[15][16]

Materials:

-

HEK293T cells

-

PROTAC of interest

-

Positive control DCAF15 ligand (e.g., indisulam)

-

Primary antibody against DCAF15

-

HRP-conjugated secondary antibody

-

TMB substrate and stop solution

-

Janus Green B stain

-

96-well cell culture plates

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or positive control for 2-4 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 5% BSA in PBS.

-

Incubate with the primary antibody against DCAF15 overnight at 4 °C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm.

-

Normalize the absorbance values to cell number using Janus Green B staining.

-

Plot the normalized absorbance against the PROTAC concentration to determine the binding affinity (IC₅₀).

This live-cell assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex.[17][18][19]

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-POI and HaloTag®-DCAF15

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

PROTAC of interest

-

96-well white cell culture plates

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-DCAF15 expression vectors.

-

Seed the transfected cells into a 96-well plate.

-

The following day, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the Nano-Glo® Live Cell Substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with the appropriate filters.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.

This is the gold-standard assay to confirm the degradation of the POI.[20][21]

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with a proteasome inhibitor.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary antibody against the POI overnight at 4 °C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal loading.

-

Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ).

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the POI.[22][23]

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme

-

Recombinant ubiquitin

-

Recombinant DCAF15/DDB1/CUL4A/RBX1 complex

-

Recombinant POI

-

PROTAC of interest

-

ATP

-

Ubiquitination reaction buffer

-

Primary antibody against the POI or a tag on the POI

Procedure:

-

Combine the E1, E2, ubiquitin, DCAF15 complex, POI, and ATP in the reaction buffer.

-

Add the PROTAC or a vehicle control.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the POI.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.

Data Interpretation and Troubleshooting

| Assay | Expected Result for Active PROTAC | Common Pitfall | Troubleshooting Tip |

| E3 Ligase Binding | Dose-dependent decrease in signal, indicating competitive binding. | High background signal. | Optimize blocking conditions and antibody concentrations. |

| Ternary Complex Formation | Bell-shaped dose-response curve ("hook effect"). | No signal or a flat response. | Confirm binary binding of the PROTAC to both the POI and E3 ligase independently. |

| Protein Degradation | Dose- and time-dependent decrease in POI levels; reversal by proteasome inhibitor. | Incomplete degradation (low Dₘₐₓ). | Optimize linker length and attachment points to improve ternary complex stability. |

| Ubiquitination | Appearance of a high-molecular-weight smear or laddering of the POI. | No ubiquitination observed. | Ensure all recombinant proteins are active and use a fresh ATP solution. |

Conclusion and Future Directions

1-(4-bromo-3-methylphenylsulfonyl)piperidine is a promising and versatile building block for the synthesis of novel protein degraders. Its aryl sulfonamide core provides a rational basis for targeting the DCAF15 E3 ligase, expanding the repertoire of available E3 ligases for TPD. The synthetically tractable aryl bromide handle allows for straightforward incorporation into PROTAC scaffolds using robust and reliable cross-coupling chemistry.

The comprehensive experimental workflow detailed in this guide provides a clear roadmap for the validation of PROTACs derived from this building block, from initial biochemical characterization to confirmation of cellular activity. By leveraging this building block and the associated analytical methodologies, researchers can accelerate the discovery and development of new therapeutics for a wide range of diseases.

Future work should focus on the synthesis of a library of PROTACs using this building block against various proteins of interest to fully explore its potential. Furthermore, co-crystallization of a ternary complex formed with a PROTAC derived from this building block, its target protein, and the DCAF15 E3 ligase would provide invaluable structural insights to guide future design efforts.

References

-

E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. Available at: [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. Available at: [Link]

-

1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific. Available at: [Link]

-

Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. National Institutes of Health. Available at: [Link]

-

Ubiquitination assay. Bio-protocol. Available at: [Link]

-

Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. ResearchGate. Available at: [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. MDPI. Available at: [Link]

-

Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. PubMed. Available at: [Link]

-

General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

-

Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. Available at: [Link]

-

Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. ResearchGate. Available at: [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]

-

Ten Tips for Successful Westerns. 2BScientific. Available at: [Link]

-

Structure-Based Design of a Macrocyclic PROTAC. National Institutes of Health. Available at: [Link]

-

Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

-

Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. ResearchGate. Available at: [Link]

-

Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available at: [Link]

-

Methods to accelerate PROTAC drug discovery. OUCI. Available at: [Link]

-

BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. Available at: [Link]

-

Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Available at: [Link]

-

In vitro Protein Ubiquitination Assays. Bio-protocol. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

-

PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]

-

(1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. Available at: [Link]

-